1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid

Medicinal Chemistry Peptidomimetics Drug Design

SAR studies on peptide ligands often suffer from confounding variables when substituting amino acid analogs; generic replacements alter multiple parameters. 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS 1158018-92-8) enables precise isosteric replacement with independent control of H-bond donor count-without changing rotatable bonds or scaffold geometry. • Reduced HBD (2 vs 3) vs cis-Apc allows direct attribution of potency shifts to N-methylation. • TPSA 49.3 Ų (below BBB threshold) and logP 3.025 support CNS-penetrant peptide analog design. • Matched rotatable bond count (3) eliminates flexibility confounds in SAR. Available in multi-gram quantities with ≥97% purity; ambient shipping.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 1158018-92-8
Cat. No. B1419241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
CAS1158018-92-8
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCNC1(CCC(CC1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H19NO2/c1-15-14(13(16)17)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,16,17)
InChIKeyOKVMRBSCEJJLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid: Conformationally Restricted Building Block for Peptide Design


1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS 1158018-92-8) is a synthetic Cα,α-disubstituted cyclic β-amino acid analog featuring a 4-phenylcyclohexane core with a carboxylic acid and N-methylamino group at the 1-position [1]. With a molecular weight of 233.31 g/mol, predicted logP of 3.025, and topological polar surface area of 49.3 Ų, this compound serves as a rigid, sterically constrained scaffold for peptidomimetic research and small-molecule probe development [1]. Its unique N-methyl substitution on the cyclohexane α-carbon distinguishes it from primary amine analogs, offering modulated hydrogen-bond donor capacity and lipophilicity that are critical parameters in medicinal chemistry optimization [2].

Why Generic Substitution with Cyclohexane Analogs Fails


Although several 4-phenylcyclohexane-1-carboxylic acid derivatives share the same core scaffold, even minor modifications—such as N-methylation, absence of the amino group, or altered substitution patterns—produce significant shifts in physicochemical properties and biological function . The N-methylamino group in CAS 1158018-92-8 reduces hydrogen-bond donor count relative to the primary amine analog 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc), while simultaneously increasing lipophilicity compared to both the parent amino compound and 4-phenylcyclohexane-1-carboxylic acid [1]. These differences directly impact membrane permeability, solubility, and target binding, making generic substitution unreliable for structure-activity relationship (SAR) studies and pharmaceutical development. The quantitative evidence below details precisely where this compound diverges from its closest analogs.

Quantitative Comparison with Analog Cyclohexane Amino Acids


Lipophilicity Profile: N-Methyl Derivative vs. Primary Amine

The target compound 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid exhibits a predicted logP of 3.025 [1], compared to 2.83 for the primary amine analog 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) . This logP increase of approximately 0.2 units indicates greater lipophilicity, which is associated with enhanced passive membrane permeability in drug-like molecules. The 4-phenylcyclohexane-1-carboxylic acid comparator, lacking any amino group, has a still higher logP of 3.31 [2] but sacrifices hydrogen-bonding capability entirely.

Medicinal Chemistry Peptidomimetics Drug Design

Polar Surface Area Differentiation: N-Methyl vs. Primary Amine

Topological polar surface area (TPSA) is a key determinant of blood-brain barrier penetration and aqueous solubility. The target compound has a calculated TPSA of 49.3 Ų [1], substantially lower than the 63.3 Ų of the primary amine analog cis-Apc , and higher than the 37.3 Ų of 4-phenylcyclohexane-1-carboxylic acid [2]. This 14 Ų reduction relative to cis-Apc arises from the replacement of one N-H bond donor with an N-CH₃ group, reducing hydrogen-bond donor count from 3 to 2.

CNS Drug Design Physicochemical Profiling Peptide Chemistry

Hydrogen-Bond Donor Reduction: Dual HBD System

N-Methylation in 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid eliminates one hydrogen-bond donor (HBD) relative to the primary amine analog, reducing the total HBD count from 3 (NH₂ + COOH) to 2 (NHCH₃ + COOH) [1][2]. In melanocortin receptor studies, the primary amine cis-Apc demonstrated potent hMC4R agonism with selectivity against hMC1R; the N-methyl substitution is expected to further modulate both affinity and selectivity by altering hydrogen-bond networks at the receptor binding site [3].

Molecular Recognition Metabolic Stability SAR Studies

Rotatable Bond Parity: Enabling Isosteric Replacement

Both 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid and its primary amine analog possess 3 rotatable bonds, as determined by their molecular structures [1]. This equivalence in torsional flexibility means that conformational entropy contributions to binding are likely comparable, while the N-methyl group introduces a steric perturbation that can be exploited to probe binding pocket tolerance without introducing additional degrees of freedom that could confound SAR interpretation.

Conformational Analysis Isosteric Replacement Peptidomimetic Design

Applications of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid


CNS-Penetrant Peptidomimetic Optimization

With a TPSA of 49.3 Ų (below the 60-70 Ų BBB penetration threshold) and moderate lipophilicity (logP 3.025), CAS 1158018-92-8 is ideally suited as a conformationally restricted building block for CNS-targeted peptide analogs where brain exposure is required [1]. The reduced HBD count relative to cis-Apc further supports passive CNS penetration, making this compound preferable when primary amine-containing analogs fail to achieve adequate brain-to-plasma ratios.

N-Methylation SAR for GPCR Ligand Optimization

The quantitative differentiation in hydrogen-bond donor count (2 vs. 3 HBD) and TPSA (49.3 vs. 63.3 Ų) relative to cis-Apc makes this compound a rational choice for systematic N-methylation scans in GPCR peptide ligand programs, particularly where the melanocortin receptor family has demonstrated sensitivity to phenylcyclohexane amino acid substitution [2]. Researchers can directly attribute potency and selectivity shifts to the N-methyl modification due to the matched rotatable bond count and scaffold geometry.

Physicochemical Balancing in Fragment Libraries

As a fragment-like building block with balanced logP (3.025, intermediate between the more polar cis-Apc at 2.83 and the more lipophilic des-amino analog at 3.31), this compound fills a specific physicochemical niche in fragment screening collections . Procurement for fragment libraries benefits from this intermediate profile, offering a starting point that can be optimized in either direction during fragment growth.

Isosteric Replacement to Decouple H-Bonding from Flexibility

Because 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid and its primary amine analog share identical rotatable bond counts (3 each) and the same cyclohexane-phenyl scaffold, the N-methyl analog serves as a precise isosteric replacement tool to investigate the independent contribution of hydrogen-bond donor count to target binding, without confounding changes in molecular flexibility [3]. This application is critical for academic and industrial labs conducting rigorous SAR analysis.

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